

Eganelisib first-in-human study MARIO-1 NCT02637531

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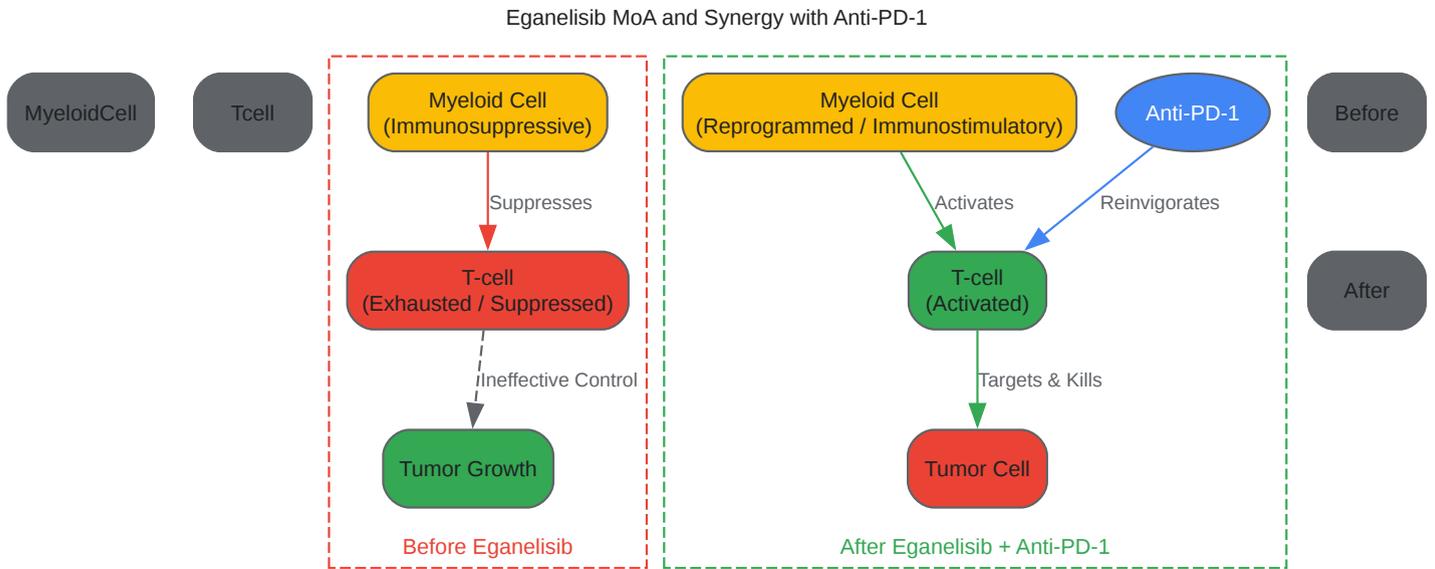
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MARIO-1 Trial Overview and Design

The **MARIO-1 trial (NCT02637531)** was a phase 1/1b, open-label, first-in-human study evaluating **Eganelisib** (IPI-549), a first-in-class, orally administered, and highly selective **PI3K γ inhibitor** [1] [2].

- **Mechanism of Action:** PI3K γ is the predominant PI3K isoform in myeloid cells. **Eganelisib** acts on the tumor microenvironment by **reprogramming tumor-associated myeloid cells** from an immunosuppressive state to an immune-stimulatory phenotype. This promotes the infiltration and activation of cytotoxic T-cells and can overcome resistance to immune checkpoint inhibitors [2].
- **Preclinical Rationale:** In vivo studies showed that combining **Eganelisib** with PD-1/PD-L1 inhibitors reversed resistance to these checkpoint inhibitors in myeloid-rich, checkpoint-refractory tumor models [2].
- **Trial Structure:** The study included dose-escalation and dose-expansion cohorts to determine the safety and tolerability of **Eganelisib** both as a **monotherapy** and in **combination with nivolumab** (a PD-1 inhibitor) in patients with advanced solid tumors [1] [2].

The diagram below illustrates the core mechanism of action of **Eganelisib** and its synergistic effect with anti-PD-1 therapy.



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Eganelisib reprograms myeloid cells to activate T-cells and synergizes with anti-PD-1 therapy.

Detailed Safety and Tolerability Data

The primary endpoints of the dose-escalation phase were to evaluate the incidence of dose-limiting toxicities (DLTs) and adverse events (AEs) [1] [2]. The most common treatment-related toxicities were hepatic enzyme elevations.

Table 1: Most Common Treatment-Related Grade ≥ 3 Adverse Events [1] [2]

Adverse Event	Monotherapy (n=39)	Combination with Nivolumab (n=180)
Increased Aspartate Aminotransferase (AST)	18%	13%

Adverse Event	Monotherapy (n=39)	Combination with Nivolumab (n=180)
Increased Alanine Aminotransferase (ALT)	18%	10%
Rash	Not Specified	10%
Increased Alkaline Phosphatase	5%	Not Specified

- **Serious Adverse Events:** Treatment-related serious AEs occurred in **5% of monotherapy** patients (including grade 4 bilirubin and hepatic enzyme increases) and **13% in combination** with nivolumab (including pyrexia, rash, cytokine release syndrome, and infusion-related reaction) [1].
- **Dosing Conclusion:** Based on the aggregate safety and PK/PD data, **Eganelisib 30 mg and 40 mg once daily** in combination with a PD-1/PD-L1 inhibitor were selected for phase 2 study [1] [2].

Efficacy and Clinical Activity

Anti-tumor activity was primarily observed when **Eganelisib** was combined with nivolumab, including in patients who had progressed on prior PD-1/PD-L1 therapy [1] [2]. The data below comes from specific expansion cohorts of the MARIO-1 trial.

Table 2: Efficacy Outcomes in Expansion Cohorts (Combination Therapy) [3]

Parameter	Head and Neck Squamous Cell Carcinoma (HNSCC)	Melanoma
Cohort Details	Anti-PD-1/PD-L1 refractory; ≤2 prior lines (n=10 evaluable)	Anti-PD-1/PD-L1 refractory; ≤2 prior lines (n=19 evaluable)
Overall Response Rate (ORR)	20.0%	21.1%
Disease Control Rate (DCR)	40.0%	52.6%

Parameter	Head and Neck Squamous Cell Carcinoma (HNSCC)	Melanoma
Median Progression-Free Survival (PFS)	23 weeks	17 weeks

- **HNSCC Cohort:** In the overall evaluable HNSCC population (n=20, which included heavily pre-treated patients), the ORR was 10.0% and the DCR was 45.0% [3].
- **Melanoma Cohort:** In the overall melanoma cohort (n=39), the ORR was 10.3%, and no responses were observed in patients who had received three or more prior lines of therapy [3].

Interpretation and Future Directions

The MARIO-1 trial successfully established the safety profile and recommended phase 2 dose for **Eganelisib** in combination with checkpoint inhibitors. The evidence of clinical activity in hard-to-treat, immunology refractory populations provided a strong rationale for further investigation [1] [2] [3].

Subsequent phase 2 studies were planned to build upon these findings, exploring the potential of this first-in-class PI3K γ inhibitor to modulate the tumor microenvironment and overcome resistance to standard immunotherapies.

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